tert-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate
Description
tert-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate (CAS: 1072944-99-0) is a pyridine-based boronate ester compound widely utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl systems in medicinal chemistry and materials science. Its structure comprises a pyridine ring substituted at the 3-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and at the 2-position with a tert-butoxycarbonyl (Boc) carbamate protecting group. The Boc group enhances solubility in organic solvents and stabilizes the amine functionality during synthetic transformations .
The compound is synthesized via a two-step protocol:
Borylation: Introduction of the pinacol boronate ester at the pyridine’s 3-position using palladium catalysis (e.g., Pd(dppf)Cl₂).
Boc Protection: Reaction of the free amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (Et₃N) as a base, yielding the final product in 44% isolated yield . Key spectroscopic data include ¹H NMR (CDCl₃, δ 9.55 ppm for NH, 8.70 ppm for pyridine-H) and LC-MS (m/z 298 [M+Na]⁺) .
Properties
Molecular Formula |
C16H27BN2O5 |
|---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]borinic acid |
InChI |
InChI=1S/C16H27BN2O5/c1-14(2,3)23-13(20)19-12-11(9-8-10-18-12)17(22)24-16(6,7)15(4,5)21/h8-10,21-22H,1-7H3,(H,18,19,20) |
InChI Key |
UGHSVJXIYKOZSL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=CC=C1)NC(=O)OC(C)(C)C)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER typically involves the following steps:
Protection of the Amino Group: The amino group of 2-aminopyridine is protected using a tert-butoxycarbonyl (BOC) group. This is achieved by reacting 2-aminopyridine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Borylation: The protected 2-aminopyridine is then subjected to borylation using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This compound can undergo protodeboronation, where the boronic ester group is replaced by a hydrogen atom. This reaction is typically catalyzed by acids or bases.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Protodeboronation: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Protodeboronation: Formation of the corresponding hydrogen-substituted product.
Scientific Research Applications
Chemistry:
Organic Synthesis: BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER is widely used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The boronic ester group can form reversible covalent bonds with diols, making it useful in the development of bioconjugates and sensors.
Medicine:
Drug Development: This compound is used in the synthesis of potential drug candidates, particularly those targeting kinases and other enzymes.
Industry:
Material Science: BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER primarily involves its ability to participate in various chemical reactions. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. Additionally, the boronic ester group can form reversible covalent bonds with diols, making it useful in bioconjugation and sensor applications.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridine-Based Boronate Esters
Reactivity and Stability
- Electrophilic Substitution : The target compound’s unsubstituted pyridine ring allows regioselective functionalization at C4 or C5, unlike chloro- or methyl-substituted analogues, which exhibit reduced reactivity due to steric or electronic effects .
- Boc Deprotection: The Boc group is cleaved under acidic conditions (e.g., HCl/dioxane), whereas benzyl carbamates require hydrogenolysis, offering divergent strategies for amine liberation .
- Boronate Stability : All analogues are moisture-sensitive but stabilized by pinacol’s electron-donating methyl groups. Chloro-substituted derivatives show reduced stability in polar aprotic solvents .
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